2-amino-5-(tert-butoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-5-(tert-butoxy)benzoic acid is an organic compound with the molecular formula C11H15NO3 It is a derivative of benzoic acid, featuring an amino group at the second position and a tert-butoxy group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-(tert-butoxy)benzoic acid typically involves the introduction of the tert-butoxy group and the amino group onto the benzoic acid core. One common method involves the protection of the amino group followed by the introduction of the tert-butoxy group through a nucleophilic substitution reaction. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and production rates.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-(tert-butoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Bases like sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted benzoic acid derivatives depending on the substituent introduced.
Scientific Research Applications
2-amino-5-(tert-butoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-5-(tert-butoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The tert-butoxy group can influence the compound’s lipophilicity, affecting its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-amino-5-tert-butyl-benzoic acid: Similar structure but with a tert-butyl group instead of a tert-butoxy group.
2-amino-5-fluorobenzoic acid: Contains a fluorine atom instead of a tert-butoxy group.
2-amino-5-methylbenzoic acid: Features a methyl group instead of a tert-butoxy group.
Uniqueness
2-amino-5-(tert-butoxy)benzoic acid is unique due to the presence of the tert-butoxy group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and for developing new chemical entities with specific desired properties.
Properties
CAS No. |
1184732-60-2 |
---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.